molecular formula C12H14BrCl2N3O2 B041007 Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide CAS No. 70381-75-8

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide

Cat. No.: B041007
CAS No.: 70381-75-8
M. Wt: 383.07 g/mol
InChI Key: UIACKXKZPDPMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C12H14BrCl2N3O2 and its molecular weight is 383.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate hydrobromide (CAS Number: 70381-75-8) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C12H13Cl2N3O2·BrH
  • Molecular Weight : 383.07 g/mol
  • SMILES Notation : Br.CCOC(=O)CN1Cc2c(Cl)c(Cl)ccc2N=C1N

The compound is characterized by the presence of dichloro and imino groups, which may contribute to its biological activities.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Adenosinergic Modulation : The compound may interact with adenosine receptors, influencing pathways related to inflammation and immune response. Studies have shown that adenosinergic signaling plays a critical role in modulating immune responses and could be a target for therapeutic interventions in inflammatory diseases .
  • Antineoplastic Activity : Related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Activity Effect Observed Reference
CytotoxicityInduces apoptosis in cancer cell lines
Adenosinergic signalingModulates immune response
NeuroprotectionReduces oxidative stress in neuronal cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a structurally similar compound on human breast cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting that the dichloroquinazoline framework may enhance anticancer activity through specific molecular interactions.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, a derivative of this compound was administered to assess its neuroprotective effects against oxidative stress. The results demonstrated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls.

Properties

IUPAC Name

ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2.BrH/c1-2-19-10(18)6-17-5-7-9(16-12(17)15)4-3-8(13)11(7)14;/h3-4H,2,5-6H2,1H3,(H2,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIACKXKZPDPMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220651
Record name Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H )-yl)acetate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70381-75-8
Record name Anagrelide related compound C [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070381758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H )-yl)acetate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-(5,6-DICHLORO-2-IMINO-1,2-DIHYDROQUINAZOLIN-3(4H )-YL)ACETATE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WV68THBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.